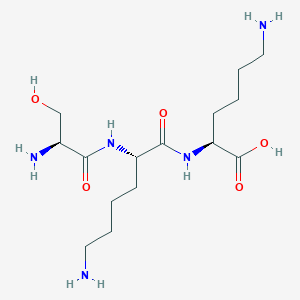
L-Seryl-L-lysyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-lysyl-L-lysine is a tripeptide composed of three amino acids: L-serine, L-lysine, and another L-lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of both serine and lysine residues in its structure allows it to participate in a variety of biochemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Seryl-L-lysyl-L-lysine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-lysine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (L-lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-lysine, which can then be chemically or enzymatically linked to L-serine to form the desired tripeptide .
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The lysine residues can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The amino groups in lysine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are commonly employed.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Reduced forms of the peptide with modified lysine residues.
Substitution: Substituted derivatives with various functional groups attached to the lysine residues.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-lysyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of L-Seryl-L-lysyl-L-lysine involves its interaction with various molecular targets, including enzymes and receptors. The serine residue can participate in hydrogen bonding and nucleophilic attacks, while the lysine residues can form ionic bonds and participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: A similar peptide with an additional proline residue.
L-Seryl-L-lysine: A simpler dipeptide with only one lysine residue.
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: A peptide with an arginine residue instead of a second lysine
Uniqueness
L-Seryl-L-lysyl-L-lysine is unique due to its specific combination of amino acids, which allows it to participate in a wide range of biochemical reactions and interactions. The presence of two lysine residues provides additional sites for modification and interaction, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
213187-86-1 |
|---|---|
Molekularformel |
C15H31N5O5 |
Molekulargewicht |
361.44 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H31N5O5/c16-7-3-1-5-11(19-13(22)10(18)9-21)14(23)20-12(15(24)25)6-2-4-8-17/h10-12,21H,1-9,16-18H2,(H,19,22)(H,20,23)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
CRJZZXMAADSBBQ-SRVKXCTJSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


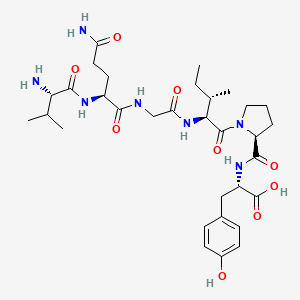

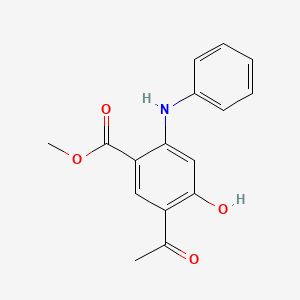

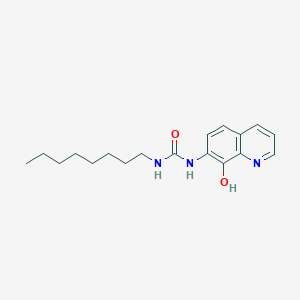

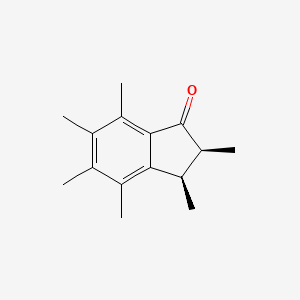
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
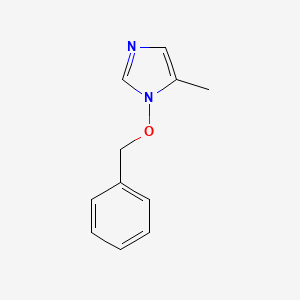
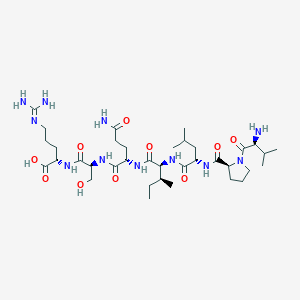
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
